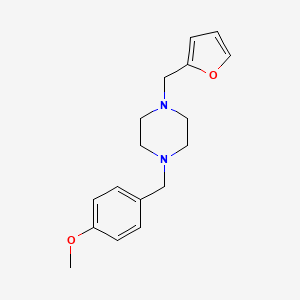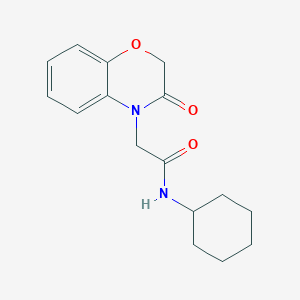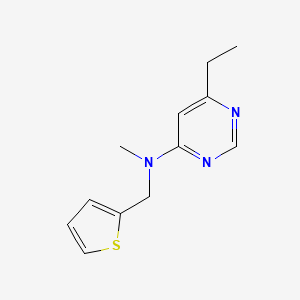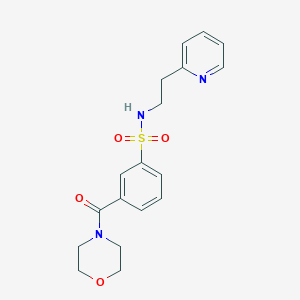![molecular formula C15H16N4S B5644380 5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5644380.png)
5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine
説明
“5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .
Molecular Structure Analysis
The molecular structure of “5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine” is complex, with multiple nitrogen atoms and a sulfur atom contributing to its unique properties . More detailed structural analysis would require advanced computational modeling or experimental techniques.科学的研究の応用
Cancer Treatment: CDK2 Inhibition
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including derivatives like 5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine , have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial target in cancer therapy as it plays a significant role in cell cycle regulation. Inhibiting CDK2 can lead to the selective targeting of tumor cells, potentially halting their proliferation. This application is particularly promising for developing new cancer treatments.
Drug Design: Molecular Modeling
The same class of compounds has been utilized in molecular modeling investigations to design drugs that can selectively interact with specific biological targets . The unique structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives provides a versatile framework for creating small molecules that can bind to enzymes or receptors, paving the way for the development of new pharmaceuticals.
Biochemistry: Enzymatic Activity Studies
These compounds are also valuable in studying enzymatic activity and interactions within biological systems . By observing how [1,2,4]triazolo[1,5-a]pyrimidine derivatives affect various enzymes, researchers can gain insights into the biochemical pathways and processes that are essential for life.
Structural Biology: Biomolecule-Ligand Complexes
In structural biology, [1,2,4]triazolo[1,5-a]pyrimidine derivatives are used to study biomolecule-ligand complexes . These studies are crucial for understanding the molecular basis of ligand recognition and binding, which is fundamental for drug discovery and design.
Pharmacology: Antimalarial Activity
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been investigated as potential inhibitors of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway . This pathway is a target for antimalarial drugs, suggesting that these compounds could contribute to the development of new treatments for malaria.
Antiviral Research: HIV TAR RNA Binding
The ability of [1,2,4]triazolo[1,5-a]pyrimidine derivatives to bind to HIV TAR RNA has been explored, which could influence the pharmacological activity against the virus . Understanding this interaction can lead to the creation of novel antiviral agents that can disrupt the life cycle of HIV.
作用機序
Target of Action
The primary target of 5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, reaction temperature can play a role in the synthesis of such compounds . Additionally, the presence of other substances, such as metal ions, can affect the compound’s activity
将来の方向性
The future directions for research on “5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine” could include further exploration of its potential as a CDK2 inhibitor . This could involve more detailed studies of its mechanism of action, as well as preclinical and clinical trials to assess its efficacy and safety as a potential cancer treatment .
特性
IUPAC Name |
5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10-4-6-13(7-5-10)9-20-15-17-14-16-11(2)8-12(3)19(14)18-15/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMHQUITZIDGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=CC(=NC3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322245 | |
| Record name | 5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
51646-23-2 | |
| Record name | 5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B5644300.png)


![4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5644327.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5644332.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644349.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644359.png)
![2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5644366.png)


![N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5644377.png)
![1-[4-(6-methoxypyridin-3-yl)phenyl]butan-1-ol](/img/structure/B5644398.png)
![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)